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Introduction
Dieldrin, an organochlorine pesticide, has been the subject of extensive investigation

regarding its carcinogenic potential. While its use has been largely discontinued, its persistence

in the environment necessitates a thorough understanding of its toxicological profile. This

technical guide provides a comprehensive review of the evidence for dieldrin's carcinogenicity

in animal models, with a focus on quantitative data, experimental methodologies, and the

underlying molecular mechanisms. The findings from key studies in mice, rats, and hamsters

are presented to offer a comparative perspective on species-specific responses to dieldrin
exposure.

Quantitative Evidence of Carcinogenicity
The carcinogenic effects of dieldrin have been most prominently observed in mice, where it

consistently induces liver tumors. In contrast, studies in rats and hamsters have not

demonstrated a similar tumorigenic response. The following tables summarize the key

quantitative findings from pivotal long-term carcinogenicity bioassays.

Table 1: Dieldrin Carcinogenicity in Mice
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Study Strain Sex
Dose
(ppm in
diet)

Duratio
n

Tumor
Type

Inciden
ce in
Treated
Group

Inciden
ce in
Control
Group

Walker et

al. (1973)
CF1 Male 10 2 years

Liver

Tumors

(benign &

malignan

t)

Not

explicitly

stated,

but

describe

d as

significan

t

Not

explicitly

stated

Female 10 2 years

Liver

Tumors

(benign &

malignan

t)

Not

explicitly

stated,

but

describe

d as

significan

t

Not

explicitly

stated

Thorpe

and

Walker

(1973)

CF1
Male &

Female
0.1, 1, 10 2 years

Liver

Tumors

Dose-

depende

nt

increase

Not

explicitly

stated

NCI

(1978)
B6C3F1 Male 2.5 80 weeks

Hepatoce

llular

Carcinom

a

16/45

(35.6%)

3/18

(16.7%)

5 80 weeks

Hepatoce

llular

Carcinom

a

27/49

(55.1%)

3/18

(16.7%)

Female 2.5 80 weeks Hepatoce

llular

2/50

(4%)

0/20

(0%)
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Carcinom

a

5 80 weeks

Hepatoce

llular

Carcinom

a

11/49

(22.4%)

0/20

(0%)

Table 2: Dieldrin Carcinogenicity in Rats
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Study Strain Sex
Dose
(ppm in
diet)

Duratio
n

Tumor
Type

Inciden
ce in
Treated
Group

Inciden
ce in
Control
Group

NCI

(1978)

Osborne-

Mendel
Male 29 80 weeks

All

tumors

No

significan

t

increase

-

65 68 weeks
All

tumors

No

significan

t

increase

-

Female 29 80 weeks
All

tumors

No

significan

t

increase

-

65 80 weeks
All

tumors

No

significan

t

increase

-

NTP

(1978)

Fischer

344
Male 2, 10, 50

104-105

weeks

All

tumors

No

significan

t

increase

-

Female 2, 10, 50
104-105

weeks

All

tumors

No

significan

t

increase

-

Table 3: Dieldrin Carcinogenicity in Hamsters

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1670511?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Strain Sex
Dose
(ppm in
diet)

Duratio
n

Tumor
Type

Inciden
ce in
Treated
Group

Inciden
ce in
Control
Group

Cabral et

al. (1979)

Syrian

Golden
Male

20, 60,

180
Lifespan

All

tumors
16-23% 8%

Female
20, 60,

180
Lifespan

All

tumors
3-15% 13%

Key Experimental Protocols
The methodologies employed in the primary carcinogenicity studies are crucial for interpreting

the results. Below are detailed summaries of the experimental protocols for the key studies

cited.

Walker et al. (1973) and Thorpe and Walker (1973) -
Mouse Studies

Animal Model: Male and female CF1 mice.

Administration: Dieldrin was administered in the diet at concentrations of 0.1, 1, and 10 ppm

for a duration of two years.

Housing and Diet: The specific details of housing and the basal diet composition were not

extensively reported in the readily available literature.

Endpoint Assessment: The primary endpoint was the histopathological examination of the

liver for the presence of benign and malignant tumors. The studies reported a dose-

dependent increase in the incidence of liver tumors.

National Cancer Institute (NCI) Bioassay (1978) - Mouse
Study

Animal Model: Male and female B6C3F1 mice.
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Administration: Dieldrin was administered in the diet. For males, the time-weighted average

doses were 2.5 and 5 ppm. For females, the time-weighted average doses were also 2.5 and

5 ppm. The duration of administration was 80 weeks, followed by a 10-13 week observation

period.

Housing and Diet: Mice were housed in environmentally controlled rooms. The standard NCI

diet was used.

Endpoint Assessment: A comprehensive histopathological examination of all major organs

was conducted. The primary finding was a statistically significant increase in the incidence of

hepatocellular carcinoma in male mice at both dose levels and in high-dose female mice.[1]

National Cancer Institute (NCI) Bioassay (1978) - Rat
Study

Animal Model: Male and female Osborne-Mendel rats.

Administration: Dieldrin was administered in the diet. For males, the time-weighted average

doses were 29 and 65 ppm for 80 and 68 weeks, respectively. For females, the doses were

29 and 65 ppm for 80 weeks. This was followed by an observation period.

Housing and Diet: Rats were housed in controlled environments and fed a standard

laboratory diet.

Endpoint Assessment: A complete necropsy and histopathological examination of tissues

were performed. The study concluded that under the conditions of the bioassay, dieldrin
was not carcinogenic in Osborne-Mendel rats.[1]

National Toxicology Program (NTP) Bioassay (1978) -
Rat Study

Animal Model: Male and female Fischer 344 rats.[2]

Administration: Dieldrin was administered in the feed at concentrations of 2, 10, or 50 ppm

for 104-105 weeks.[2]

Housing and Diet: The study used 24 rats of each sex per group, with matched controls.[2]
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Endpoint Assessment: A variety of neoplasms were observed in both control and treated

rats, but the incidences were not related to the treatment. The study concluded that dieldrin
was not carcinogenic in Fischer 344 rats under the conditions of the bioassay.[2]

Cabral et al. (1979) - Hamster Study
Animal Model: Syrian golden hamsters.[3]

Administration: Dieldrin was administered in the diet at concentrations of 20, 60, and 180

ppm for their lifespan.[3]

Housing and Diet: Standard laboratory conditions were maintained.

Endpoint Assessment: The incidence of tumors was recorded. No significant increase in

tumor incidence was observed in the treated groups compared to the controls.[3]

Mechanistic Insights: Signaling Pathways
The species-specific carcinogenicity of dieldrin in mice is attributed to a non-genotoxic mode

of action. The primary mechanism involves the activation of the constitutive androstane

receptor (CAR), a nuclear receptor predominantly expressed in the liver. Oxidative stress is

also considered a contributing factor.

Constitutive Androstane Receptor (CAR) Activation
Pathway
Dieldrin acts as an indirect activator of CAR. Its binding to the receptor leads to the

dissociation of a cytoplasmic complex, allowing CAR to translocate to the nucleus. In the

nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds

to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the

promoter regions of target genes, leading to their transcriptional activation. A key target gene is

Cyp2b10, which is involved in xenobiotic metabolism. The sustained activation of CAR and the

subsequent upregulation of its target genes are thought to promote hepatocellular proliferation,

leading to the clonal expansion of pre-neoplastic cells and ultimately tumor formation.[4][5][6]
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Dieldrin-induced CAR Activation Pathway.

Oxidative Stress Pathway
In addition to CAR activation, dieldrin has been shown to induce oxidative stress in the livers

of mice, but not rats.[5][7] This species-specific effect may contribute to its

hepatocarcinogenicity. Dieldrin is thought to increase the production of reactive oxygen

species (ROS), leading to lipid peroxidation and oxidative DNA damage. The formation of

adducts such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) are

markers of this damage. This oxidative environment can promote cell proliferation and may

contribute to the progression of liver tumors.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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